(12,12,12-Tricyclobutyldodecyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide is a quaternary phosphonium salt Phosphonium salts are known for their applications in various fields, including organic synthesis and catalysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12,12,12-Tricyclobutyldodecyl)phosphanium bromide typically involves the reaction of a tertiary phosphine with an alkyl halide. One common method is the reaction of tricyclobutylphosphine with dodecyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine. The reaction mixture is then purified to isolate the desired phosphonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The phosphonium salt can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: The corresponding phosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used
Scientific Research Applications
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (12,12,12-Tricyclobutyldodecyl)phosphanium bromide involves its ability to interact with various molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and potential antimicrobial effects. In chemical reactions, its role as a phase-transfer catalyst facilitates the transfer of reactants between different phases, thereby enhancing reaction rates .
Comparison with Similar Compounds
Similar Compounds
- Tetraphenylphosphonium bromide
- Tributylmethylphosphonium bromide
- Trioctylphosphonium bromide
Uniqueness
(12,12,12-Tricyclobutyldodecyl)phosphanium bromide is unique due to its bulky tricyclobutyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where steric effects are crucial, such as in selective catalysis and complex formation .
Properties
CAS No. |
88218-57-9 |
---|---|
Molecular Formula |
C24H46BrP |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
12,12,12-tri(cyclobutyl)dodecylphosphanium;bromide |
InChI |
InChI=1S/C24H45P.BrH/c25-20-9-7-5-3-1-2-4-6-8-19-24(21-13-10-14-21,22-15-11-16-22)23-17-12-18-23;/h21-23H,1-20,25H2;1H |
InChI Key |
BAKJDDKXJAULHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CCCCCCCCCCC[PH3+])(C2CCC2)C3CCC3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.